molecular formula C14H10ClN3S B1361483 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23711-34-4

5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1361483
CAS No.: 23711-34-4
M. Wt: 287.8 g/mol
InChI Key: DXGQKQYLXHGLRJ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a 2-chlorophenyl group at position 5, and a thiol (-SH) moiety at position 2. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities. The 2-chlorophenyl substituent introduces steric and electronic effects that influence molecular interactions, making it a key structural determinant of biological activity .

Properties

IUPAC Name

3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGQKQYLXHGLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178373
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23711-34-4
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023711344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-149027 involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form 2-chlorophenylhydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield WL-149027 .

Industrial Production Methods

Industrial production of WL-149027 typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

WL-149027 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is C₁₄H₁₀ClN₃S, with a molecular weight of 287.8 g/mol. The compound features a triazole ring which is known for its biological activity and potential therapeutic properties. The presence of the thiol group enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

  • Anticancer Activity
    • Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of various cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay .
    Cell LineIC50 (µM)Reference
    HePG-212.5
    MCF-715.0
    PC-310.0
    HCT-1168.0
  • Antimicrobial Properties
    • The compound shows potential as an antimicrobial agent against various pathogens. Research indicates that similar triazole derivatives possess antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects
    • Triazoles are also being explored for their anti-inflammatory properties. Compounds derived from this class have demonstrated the ability to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory diseases .

Agrochemical Applications

Triazole compounds are widely used in agrochemicals as fungicides due to their ability to inhibit fungal growth. The specific application of this compound in agriculture has not been extensively documented; however, its structural analogs have been effective against various plant pathogens.

Material Sciences

The unique chemical structure of this compound also lends itself to applications in material sciences:

  • Nonlinear Optical Materials
    • Research has indicated that triazoles can be utilized in the development of nonlinear optical materials due to their unique electronic properties . This opens avenues for applications in photonics and optoelectronics.

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole derivatives:

  • Synthesis and Biological Evaluation : A study synthesized novel triazole derivatives and evaluated their biological activities against various cancer cell lines and microbial strains . The findings support the hypothesis that modifications on the triazole ring can enhance biological activity.
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to validate their therapeutic potential and safety profiles.

Mechanism of Action

The mechanism of action of WL-149027 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Variations and Associated Activities
Compound Name Substituent at Position 5 Biological Activity Reference
5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl Antimicrobial, Anticancer (DHFR inhibition)
5-(4-Chlorophenyl)-4-(3-methylphenyl)-analogue 4-Chlorophenyl + 3-methylphenyl N/A (structural data only)
5-(2-Aminothiazol-4-yl)-4-phenyl analogue 2-Aminothiazole DHFR inhibition (anticancer)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl analogue Pyrazole Antiradical (DPPH scavenging)
Chiral derivatives (11a-j, 12a-j) Substituted benzyl groups Enhanced antimicrobial activity
  • Chiral analogues with (1S)-amino(2-chlorophenyl)methyl groups show improved efficacy, suggesting stereochemistry enhances target binding .
  • Anticancer Activity: Replacement of the 2-chlorophenyl group with a 2-aminothiazole moiety (as in Hassan et al.'s DHFR inhibitors) shifts activity toward cancer cell lines, highlighting the role of electron-donating groups in enzyme inhibition .
  • Antiradical Activity : Pyrazole-substituted analogues exhibit moderate DPPH radical scavenging, whereas the 2-chlorophenyl derivative lacks reported antioxidant properties, indicating substituent-dependent redox behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Melting Point (°C) Solubility Trends
5-(2-Chlorophenyl)-4-phenyl analogue C₁₄H₁₀ClN₃S Not reported Low (hydrophobic aryl groups)
5-[(2-Amino-1,3-thiazol-4-yl)methyl] analogue C₁₂H₁₁N₅S₂ 233–234 Moderate (polar thiazole)
5-[(4-tert-butylphenoxy)methyl]-4-phenyl analogue C₂₀H₂₂N₃OS Not reported Low (bulky tert-butyl)
  • The 2-chlorophenyl derivative’s hydrophobicity may enhance membrane permeability but limit aqueous solubility. In contrast, thiazole- or pyrazole-containing analogues (e.g., C₁₂H₁₁N₅S₂) exhibit higher polarity, improving solubility .

Key Research Findings

  • Antifungal Activity : The 2-chlorophenyl derivative’s activity is comparable to methoxy-substituted triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl analogues) but less potent than furyl- or thiazole-containing variants .
  • Enzyme Inhibition : The 2-chlorophenyl group’s electron-withdrawing effect may enhance DHFR binding compared to 4-chlorophenyl or methylphenyl substituents, as seen in bovine DHFR studies .

Biological Activity

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₀ClN₃S
  • Molecular Weight: 287.8 g/mol
  • CAS Number: 23711-34-4
  • IUPAC Name: 3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

The compound features a triazole ring that is crucial for its biological activity. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity
Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, compounds related to triazole-thiones have been reported to inhibit the proliferation of various cancer cell lines. In particular:

  • IC50 Values: Some derivatives have shown IC50 values as low as 6.2 µM against colon carcinoma (HCT-116) and varying efficacy against breast cancer cell lines (T47D) with IC50 values of 43.4 µM and 27.3 µM respectively .

2. Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound has been tested against several pathogenic bacteria and fungi:

  • Activity Against Bacteria: It has shown comparable bactericidal activity to standard antibiotics like streptomycin .
  • Fungal Inhibition: The compound's antifungal activity is noteworthy, often outperforming conventional antifungal agents in certain assays .

3. Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies, indicating that they may help in reducing inflammation through different biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes involved in critical pathways for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazole derivatives including this compound against breast and colon cancer cell lines. Results indicated promising cytotoxic effects with specific focus on apoptosis induction .

Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups .

Q & A

Q. How do researchers assess synergistic effects with known drugs (e.g., fluconazole)?

  • Checkerboard Assay : Determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Mechanistic Studies : Use transcriptomics to identify upregulated pathways (e.g., ergosterol biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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